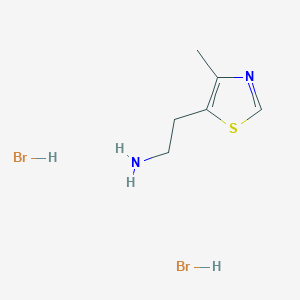

2-(4-Methylthiazol-5-yl)ethanamine dihydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiazole derivatives is a topic of interest due to their biological activity. For instance, the synthesis of 2-(4-azulenyl)ethanamine derivatives involves the action of methyleneammonium salts on sodium 4-methylazulenide and related compounds . Another synthesis method for 2-aminothiazole derivatives is described, starting from 2,4-dibromo-3-oxoglutarate reacting with thiourea . These methods highlight the versatility of thiazole chemistry and the potential approaches that might be applicable to synthesize the compound .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized using various spectroscopic techniques. For example, the 2-(4-azulenyl)ethanamine derivatives were characterized by UV, IR, 1H NMR, 13C NMR, and MS data . Similarly, the crystal structure determination of a 2-iminoethanoate derivative provides insights into the structural aspects of thiazole compounds . These studies suggest that similar techniques could be used to analyze the molecular structure of "2-(4-Methylthiazol-5-yl)ethanamine dihydrobromide".

Chemical Reactions Analysis

The reactivity of thiazole derivatives with other chemicals is also documented. For instance, the reaction of 2-(4-isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine with aromatic aldehydes and ketones forms azomethines, which can be further reduced to secondary amines . This indicates that thiazole derivatives can participate in condensation reactions and can be transformed into various functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be inferred from their synthesis and molecular structure. The spectroscopic data provide information about the functional groups present and their electronic environment . Theoretical studies, such as Density Functional Theory (DFT), can predict properties like ionization potential, electron affinity, and molecular electrostatic potential maps . These studies are essential for understanding the behavior of thiazole compounds under different conditions and can be applied to "this compound".

Case Studies

The papers provided do not include case studies directly related to "this compound". However, the antimicrobial activity of novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives has been studied, indicating the potential for thiazole derivatives to be used in medical applications . This suggests that similar studies could be conducted on "this compound" to explore its biological activities.

Scientific Research Applications

Antiviral Activity :

- A study by Rashdan et al. (2021) described the synthesis of compounds related to 2-(4-Methylthiazol-5-yl)ethanamine for potential antiviral activity against COVID-19. These compounds demonstrated good docking scores to the COVID-19 main protease.

Antimicrobial Activity :

- Kumbhare et al. (2013) synthesized derivatives of 2-(4-Methylthiazol-5-yl)ethanamine and evaluated their in vitro antibacterial activity, showing effectiveness against both Gram-positive and Gram-negative bacteria.

Immunosuppressive and Immunostimulatory Properties :

- Research by Abdel‐Aziz et al. (2011) on related compounds found them to be potent immunosuppressors against macrophages and T-lymphocytes, and also showed significant cytotoxicity against various cancer cells.

Enzyme Inhibition :

- A study by Kurokawa (1983) on 2-(4-Azulenyl)ethanamine derivatives, analogs of biologically active amine, showed inhibition of cyclic AMP-phosphodiesterase in vitro.

DNA Binding and Nuclease Activity :

- Kumar et al. (2012) synthesized Cu(II) complexes with ligands similar to 2-(4-Methylthiazol-5-yl)ethanamine, revealing good DNA binding propensity and demonstrating DNA cleavage activity.

Antimicrobial and Antimalarial Activities :

- Vekariya et al. (2017) synthesized imidazo[2,1-b]thiazole derivatives, including compounds related to 2-(4-Methylthiazol-5-yl)ethanamine, displaying good antibacterial activity and some analogs exhibited antimalarial activity.

Pharmacological Evaluation :

- The study by Szulczyk et al. (2019) on 2‐(1H‐indol‐3‐yl)ethylthiourea derivatives, related to 2-(4-Methylthiazol-5-yl)ethanamine, assessed their binding affinities and functional activities at various receptors, showing potential for central nervous system pharmacological activities.

properties

IUPAC Name |

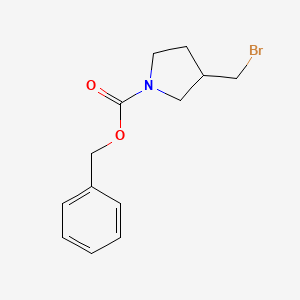

2-(4-methyl-1,3-thiazol-5-yl)ethanamine;dihydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S.2BrH/c1-5-6(2-3-7)9-4-8-5;;/h4H,2-3,7H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLGVMDJEVAZGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCN.Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-butoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2551892.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate](/img/structure/B2551896.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2551899.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2551905.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B2551907.png)

![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-phenoxyethyl)urea](/img/structure/B2551908.png)

![2-(Chloromethyl)thieno[3,2-b]pyridine;hydrochloride](/img/structure/B2551912.png)

![N-[1-(2-methylphenyl)-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2551913.png)

![N-[[3-(Benzenesulfonamido)phenyl]methyl]-2-chloro-N-methylpropanamide](/img/structure/B2551915.png)